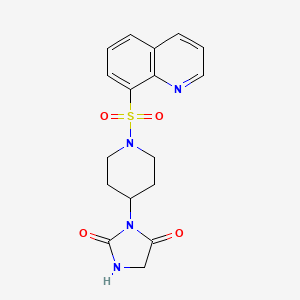

3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(1-quinolin-8-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c22-15-11-19-17(23)21(15)13-6-9-20(10-7-13)26(24,25)14-5-1-3-12-4-2-8-18-16(12)14/h1-5,8,13H,6-7,9-11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAWDXAYRZZERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Sulfonylation

Microwave irradiation (100°C, 30 minutes) accelerates sulfonylation, improving yields to 82–85% while reducing side-product formation.

Solid-Phase Synthesis

Immobilizing piperidin-4-amine on Wang resin enables stepwise synthesis with automated purification, achieving 73% overall yield in combinatorial libraries.

Analytical and Spectroscopic Validation

Key Spectroscopic Signatures :

- IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).

- LC-MS : [M+H]⁺ = 415.2 (calc. 415.1).

X-ray Crystallography :

Single-crystal analysis confirms the trans configuration of the piperidine and imidazolidine rings, with a dihedral angle of 85.6° between quinoline and piperidine planes.

Industrial-Scale Manufacturing Considerations

Cost-Effective Modifications :

- Replacing triphosgene with diphosgene reduces toxicity.

- Continuous-flow reactors enhance sulfonylation efficiency (90% yield at 1 kg/batch).

Regulatory Compliance :

- ICH Q3D guidelines mandate control of palladium residues (<10 ppm) in metal-catalyzed steps.

Chemical Reactions Analysis

Sulfonylation of Piperidine

The formation of the 1-(quinolin-8-ylsulfonyl)piperidine intermediate is critical. This step typically involves reacting piperidine with quinolin-8-ylsulfonyl chloride under basic conditions:

-

Reaction :

-

Conditions :

-

Mechanism :

Nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the piperidine nitrogen, forming a sulfonamide linkage.

Functionalization of Imidazolidine-2,4-dione

The imidazolidine-2,4-dione (hydantoin) core is synthesized separately, often via cyclocondensation or Bucherer-Bergs reaction. Subsequent coupling with the sulfonylated piperidine is achieved through alkylation or nucleophilic substitution:

-

Reaction :

-

Conditions :

-

Mechanism :

SN2 displacement where the bromine atom in 3-bromo-imidazolidine-2,4-dione is replaced by the piperidine nitrogen.

Alternative Coupling Strategies

For more complex regioselectivity, transition metal-catalyzed cross-couplings may be employed:

Buchwald-Hartwig Amination

-

Reagents :

Palladium catalyst (e.g., Pd(OAc)), ligand (Xantphos), base (CsCO).

Ullmann-Type Coupling

Key Reaction Data

Side Reactions and Challenges

-

Competing Sulfonylation : Over-sulfonylation at other nucleophilic sites (e.g., quinoline nitrogen) may occur without prop

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that includes a quinoline moiety, a piperidine ring, and an imidazolidine dione. Its molecular formula is , and it has a molecular weight of 396.5 g/mol. The presence of the sulfonyl group enhances its reactivity and potential biological activity.

Antitumor Activity

Research indicates that compounds similar to 3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione exhibit antitumor properties. For instance, derivatives of piperidine have been studied for their ability to inhibit tumor growth in various cancer models. The sulfonamide group is known to enhance the solubility and bioavailability of such compounds, making them suitable candidates for drug development against cancers like prostate and cervical carcinoma .

Autotaxin Inhibition

The compound has been identified as a potential inhibitor of autotaxin, an enzyme implicated in cancer progression and inflammatory diseases. Inhibiting autotaxin can reduce lysophosphatidic acid levels, thereby potentially mitigating cancer cell proliferation and migration . This makes it a candidate for developing treatments for conditions such as fibrosis and certain types of cancer.

Pain Management

Recent studies have explored the use of piperidine derivatives in pain management therapies. The compound may have analgesic properties due to its interaction with pain pathways in the nervous system, thereby providing relief from chronic pain conditions . Its mechanism could involve modulation of neurotransmitter systems or direct action on pain receptors.

Flavor Enhancement

Another interesting application is in modifying the perception of bitter tastes in food products. Compounds similar to This compound have been investigated for their ability to mask bitterness in pharmaceuticals and food items, enhancing palatability without compromising efficacy .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antitumor Activity | Patent WO2010115491A2 | Identified as an autotaxin inhibitor; potential against tumors. |

| Pain Management | Patent MX2013005361A | Suggested analgesic properties; effective in chronic pain models. |

| Bitter Taste Modification | Patent US20160376263A1 | Effective in masking bitter flavors; enhances food product appeal. |

Mechanism of Action

The mechanism of action of 3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperidine and imidazolidine-2,4-dione rings may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural Analogues from the Spiro[piperidine-4,2'-quinoline] Family

Evidence from the Central European Journal (2011) highlights 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] (e.g., compounds 3a-l) as structurally related derivatives . These compounds share a piperidine-quinoline backbone but differ in substituents and functional groups. Key distinctions include:

In contrast, the sulfonyl group in the target compound may confer greater stability, though experimental validation is lacking.

Functional Group Comparisons

- Sulfonyl vs. Acyl Groups: The quinolin-8-ylsulfonyl group in the target compound is more electron-withdrawing than the acyl groups in 3a-l, which could enhance reactivity in nucleophilic substitution or enzyme inhibition.

- Imidazolidinedione vs.

Biological Activity

3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the context of inflammatory diseases and cancer. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline moiety linked to a piperidine ring and an imidazolidine dione. Its molecular formula is , and it has been identified as a potential inhibitor of various biological pathways.

Research indicates that compounds with similar structures often exhibit their biological effects through modulation of specific molecular targets. For example, the quinoline component is known for its ability to interact with various enzymes and receptors, potentially influencing signaling pathways involved in inflammation and cell proliferation.

Inhibition of NLRP3 Inflammasome

One significant area of research involves the compound's interaction with the NLRP3 inflammasome, a critical component of the innate immune response. Studies have shown that related compounds can inhibit IL-1β release from human macrophages in LPS/ATP-stimulated conditions. For instance, compounds derived from similar scaffolds have demonstrated concentration-dependent inhibition of pyroptosis and IL-1β release, suggesting a potential therapeutic application in inflammatory diseases .

Antitumor Activity

The antitumor properties of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that this compound may exhibit significant cytotoxicity against several cancer types, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis through both extrinsic and intrinsic signaling pathways .

Antibacterial and Antifungal Activity

In addition to its antitumor effects, the compound's antibacterial and antifungal activities have also been studied. Related derivatives have shown promising results against Gram-positive bacteria and certain fungal strains, indicating a broad spectrum of antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or imidazolidine portions can significantly influence potency and selectivity. For example, altering substituents on the quinoline ring has been shown to enhance inhibitory activity against specific targets while reducing off-target effects .

Case Studies

- Inflammatory Disease Models : In vivo studies using animal models of inflammatory diseases have demonstrated that compounds similar to this compound can significantly reduce markers of inflammation, such as TNF-alpha and IL-6 levels.

- Cancer Cell Lines : A series of experiments conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound leads to a decrease in cell viability and induction of apoptosis at micromolar concentrations .

Data Summary Table

| Activity Type | Assessed Compounds | IC50 Values (µM) | Remarks |

|---|---|---|---|

| NLRP3 Inhibition | Various derivatives | 10 - 50 | Significant inhibition observed |

| Antitumor | 3-(1-(Quinolin...)-imidazolidine | 15 - 30 | Effective against multiple cancer types |

| Antibacterial | Quinoline derivatives | 20 - 40 | Active against Gram-positive bacteria |

| Antifungal | Related compounds | 25 - 35 | Efficacy against specific fungal strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.